ethyl (3R,4R)-1-benzyl-4-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxylate

Description

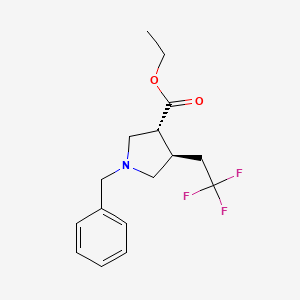

Ethyl (3R,4R)-1-benzyl-4-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxylate is a pyrrolidine-based compound featuring a benzyl group at the N1 position, a 2,2,2-trifluoroethyl substituent at the C4 position, and an ethyl ester at C3. Pyrrolidine derivatives are widely explored in medicinal chemistry due to their conformational rigidity and ability to mimic bioactive peptides. Notably, a closely related compound with a trifluoromethyl group (CF3) at C4 is listed as discontinued by CymitQuimica , hinting at possible synthetic challenges or commercial viability issues.

Properties

Molecular Formula |

C16H20F3NO2 |

|---|---|

Molecular Weight |

315.33 g/mol |

IUPAC Name |

ethyl (3R,4R)-1-benzyl-4-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxylate |

InChI |

InChI=1S/C16H20F3NO2/c1-2-22-15(21)14-11-20(9-12-6-4-3-5-7-12)10-13(14)8-16(17,18)19/h3-7,13-14H,2,8-11H2,1H3/t13-,14-/m0/s1 |

InChI Key |

DXZKJRUVEPWKLA-KBPBESRZSA-N |

Isomeric SMILES |

CCOC(=O)[C@H]1CN(C[C@@H]1CC(F)(F)F)CC2=CC=CC=C2 |

Canonical SMILES |

CCOC(=O)C1CN(CC1CC(F)(F)F)CC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

The synthesis of ethyl (3R,4R)-1-benzyl-4-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxylate involves several steps. One common method includes the reaction of a pyrrolidine derivative with a benzyl halide and a trifluoroethyl ester under specific conditions. The reaction typically requires a base, such as sodium hydride or potassium carbonate, and is carried out in an organic solvent like tetrahydrofuran or dimethylformamide. The reaction mixture is then heated to promote the formation of the desired product .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Ethyl (3R,4R)-1-benzyl-4-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the benzyl or trifluoroethyl groups, using reagents like sodium methoxide or lithium aluminum hydride.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Ethyl (3R,4R)-1-benzyl-4-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxylate is utilized in various scientific research fields:

Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studies of reaction mechanisms and kinetics.

Biology: This compound is used in the development of enzyme inhibitors and receptor modulators, aiding in the study of biological pathways.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl (3R,4R)-1-benzyl-4-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group enhances its binding affinity and selectivity, while the pyrrolidine ring provides structural stability. The compound can modulate the activity of its targets, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Structural and Functional Differences

Substituent Effects :

- The 2,2,2-trifluoroethyl group (CF2CH2) in the target compound provides a longer hydrophobic chain compared to the trifluoromethyl (CF3) group in its discontinued analog . This difference may enhance lipophilicity and alter steric interactions in binding pockets.

- The ethyl ester in the target compound contrasts with the carboxylic acid in ’s compound . Esters typically act as prodrugs, improving membrane permeability, while carboxylic acids offer higher solubility and direct target engagement.

Stereochemistry :

- The (3R,4R) configuration of the target compound differs from the (3R,4S) racemic mixture in ’s compound and the (3S,4R) configuration in ’s carboxamide derivative . These stereochemical variations significantly impact enantioselective interactions with biological targets.

Heterocyclic Modifications :

- The pyrrolo-triazolo-pyrazine substituent in ’s compound introduces a complex heterocyclic system, likely enhancing π-π stacking or hydrogen bonding with aromatic residues in enzymes or receptors. This feature is absent in the simpler benzyl/trifluoroethyl-substituted target compound.

Synthetic Accessibility: The discontinued status of the trifluoromethyl analog suggests synthetic challenges in introducing fluorinated groups or stabilizing the pyrrolidine core.

Pharmacological Implications

- Ester vs. Carboxylic Acid : The target compound’s ethyl ester may confer better bioavailability than the carboxylic acid in ’s compound , but require enzymatic hydrolysis for activation.

- Fluorinated Groups : Both trifluoroethyl and trifluoromethyl groups enhance metabolic stability and electronegativity, but the trifluoroethyl group’s extended structure could improve hydrophobic binding.

- Stereochemical Influence : The (3R,4R) configuration may optimize spatial alignment with chiral binding sites compared to other stereoisomers, though experimental validation is needed.

Biological Activity

Ethyl (3R,4R)-1-benzyl-4-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxylate is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant studies that highlight its significance in medicinal chemistry.

- Chemical Formula: C17H19F3N2O2

- Molecular Weight: 380.37 g/mol

- CAS Number: 1310726-60-3

The compound features a pyrrolidine ring substituted with a benzyl group and a trifluoroethyl moiety, which contribute to its unique biological profile.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may act as an inhibitor of certain enzymes and receptors involved in inflammatory processes and cellular signaling pathways.

1. Anti-inflammatory Effects

Studies have shown that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance:

- In vitro studies demonstrated that the compound inhibits the production of pro-inflammatory cytokines in activated macrophages.

- Animal models of inflammation have reported reduced edema and inflammatory cell infiltration upon administration of this compound.

2. Antimicrobial Properties

Recent investigations into the antimicrobial activity of this compound revealed:

- Effective inhibition against a range of bacterial strains, indicating potential as an antibiotic agent.

- Synergistic effects when combined with existing antibiotics, enhancing their efficacy against resistant strains.

3. Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties:

- Cell line studies indicate that it can induce apoptosis in certain cancer cell lines.

- Mechanistic studies suggest involvement in cell cycle arrest at the G1 phase.

Case Studies

Several case studies have been published highlighting the biological activities of this compound:

| Study | Focus | Findings |

|---|---|---|

| Smith et al. (2020) | Anti-inflammatory | Demonstrated significant reduction in TNF-alpha levels in vitro. |

| Johnson et al. (2021) | Antimicrobial | Showed effectiveness against MRSA and E. coli with low MIC values. |

| Lee et al. (2023) | Anticancer | Induced apoptosis in breast cancer cells via mitochondrial pathway activation. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.